Comprehensive Technical Guide to 6-Bromopyridazine-3-carbaldehyde: Synthesis, Reactivity, and Applications in Targeted Oncology
Comprehensive Technical Guide to 6-Bromopyridazine-3-carbaldehyde: Synthesis, Reactivity, and Applications in Targeted Oncology
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently evaluate bifunctional scaffolds that serve as linchpins in modern synthetic workflows. 6-Bromopyridazine-3-carbaldehyde (historically indexed under CAS 639079-66-8 and widely commercially registered as CAS 2169110-11-4[1]) is a premier example of such an intermediate. Its structural topology combines an electron-deficient pyridazine core, a highly reactive formyl group, and a versatile aryl bromide. This unique triad of functionalities enables orthogonal reactivity, making it an indispensable building block for complex pharmaceutical agents, particularly in the synthesis of next-generation PRMT5 inhibitors for oncology[2].
This whitepaper provides an authoritative breakdown of its physicochemical profile, mechanistic synthesis, self-validating experimental protocols, and downstream applications in synthetic lethality pathways.
Physicochemical Profiling & Structural Data
To effectively utilize 6-bromopyridazine-3-carbaldehyde in a synthetic campaign, one must first understand its foundational properties. The electron-withdrawing nature of the pyridazine ring significantly increases the electrophilicity of the aldehyde while simultaneously activating the C6 bromide toward transition-metal-catalyzed cross-coupling.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 6-Bromopyridazine-3-carbaldehyde |
| CAS Registry Numbers | 639079-66-8 / 2169110-11-4[1] |
| Molecular Formula | C5H3BrN2O[3] |
| Molecular Weight | 186.99 g/mol |
| SMILES | O=Cc1cccc(Br)n1[3] |
| Key Functional Groups | Aryl bromide (C6), Aldehyde (C3), Pyridazine core |
| Primary Precursor | 3,6-Dibromopyridazine (CAS 17973-86-3)[4] |
Retrosynthetic Analysis & Mechanistic Synthesis
The most efficient and scalable route to 6-bromopyridazine-3-carbaldehyde follows a linear desymmetrization strategy starting from commercially available 3,6-dibromopyridazine[5].
The Causality of Synthetic Choices
The synthesis relies on a metal-halogen exchange followed by electrophilic formylation [6].
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Why Metal-Halogen Exchange? Direct formylation (e.g., Vilsmeier-Haack) fails on highly electron-deficient heterocycles like pyridazine. Lithium-halogen exchange using n-butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl) is kinetically favored at cryogenic temperatures, outcompeting destructive nucleophilic addition to the azine core[6].
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Why 3,6-Dibromopyridazine? The starting material is perfectly symmetrical[4]. Mono-lithiation yields a single, predictable regioisomer, eliminating the need for complex downstream separations.
Caption: Synthetic workflow for 6-Bromopyridazine-3-carbaldehyde via metal-halogen exchange.
Experimental Protocol: Selective Formylation
The following protocol is engineered as a self-validating system . Every step includes mechanistic rationale and observational cues to ensure experimental integrity.
Reagents: 3,6-Dibromopyridazine (1.0 eq), n-BuLi (1.05 eq, 2.5 M in hexanes), anhydrous N,N-Dimethylformamide (DMF) (1.5 eq), anhydrous Tetrahydrofuran (THF).
Step-by-Step Methodology:
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System Preparation (Moisture Exclusion): Flame-dry a Schlenk flask under argon. Dissolve 3,6-dibromopyridazine in anhydrous THF (0.2 M concentration).
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Causality: The organolithium intermediate is highly sensitive to protic sources. Trace moisture will prematurely quench the species, reverting it to 3-bromopyridazine.
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Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to achieve an internal temperature of -78°C.
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Causality: Maintaining -78°C is critical. Elevated temperatures allow the alkyllithium reagent to act as a nucleophile, attacking the electron-deficient pyridazine ring via Chichibabin-type side reactions.
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Lithiation (Desymmetrization): Add n-BuLi dropwise over 15 minutes. Stir for 30 minutes at -78°C.
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Validation Cue: A distinct color shift (often deep red/brown) indicates the successful formation of the organolithium species. TLC monitoring (UV active) of a micro-aliquot quenched in methanol will show the disappearance of the starting material.
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Electrophilic Trapping: Add anhydrous DMF dropwise. Stir for 1 hour at -78°C, then allow the reaction to slowly warm to 0°C.
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Causality: DMF acts as the formylating agent. The initial reaction forms a tetrahedral lithium hemiaminal intermediate, which is stable in basic conditions and prevents over-addition (e.g., secondary alcohol formation).
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Controlled Quenching & Workup: Quench the reaction strictly at 0°C with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Causality: A mild, buffered acidic quench (NH₄Cl) is required to collapse the tetrahedral intermediate and release the target aldehyde without degrading the sensitive pyridazine core.
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Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) or trituration (as commonly utilized in industrial scale-ups[2]).
Downstream Applications: Oncology & PRMT5 Inhibition
The true value of 6-bromopyridazine-3-carbaldehyde lies in its downstream orthogonal reactivity. The aldehyde moiety is primed for reductive aminations to install complex amine side chains, while the C6 bromide is an ideal partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[5].
The PRMT5 / MTAP Synthetic Lethality Paradigm
Recent breakthroughs in targeted oncology have heavily utilized this scaffold to synthesize tricyclic carboxamide derivatives that act as potent PRMT5 inhibitors [2].
Protein Arginine Methyltransferase 5 (PRMT5) is an epigenetic regulator essential for cell survival. However, in approximately 15% of all human cancers, the tumor suppressor gene CDKN2A is deleted, which frequently results in the collateral loss of the adjacent MTAP gene[7].
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The Mechanism: MTAP deletion causes a massive intracellular accumulation of the metabolite MTA (5'-deoxy-5'-methylthioadenosine)[7].
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The Vulnerability: MTA binds to PRMT5, creating a unique, vulnerable PRMT5-MTA complex specific to tumor cells[7].
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The Solution: Small molecule inhibitors derived from 6-bromopyridazine-3-carbaldehyde are designed to selectively bind this MTA-bound state of PRMT5, effectively halting tumor growth while sparing healthy, MTAP-wildtype tissues (which do not accumulate MTA)[7].
Caption: PRMT5 inhibition pathway in MTAP-null tumors utilizing targeted small molecules.
Conclusion
6-Bromopyridazine-3-carbaldehyde is far more than a simple chemical catalog entry; it is a gateway molecule. By mastering its synthesis via precise cryogenic metal-halogen exchange, researchers can unlock highly complex molecular architectures. Its prominent role in the development of MTAP-cooperative PRMT5 inhibitors underscores the critical importance of robust, bifunctional heterocyclic scaffolds in the ongoing fight against cancer.
References
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Ambeed. "2169110-11-4 | 6-Bromopyridazine-3-carbaldehyde." Ambeed Chemical Catalog.1
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Benchchem. "(6-Bromo-3-pyridazinyl)methanol Synthetic Pathways." Benchchem Technical Resources. 5
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Benchchem. "Current Research Landscape and Objectives for (6-Bromo-3-pyridazinyl)methanol." Benchchem Technical Resources. 6
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Fluorochem. "3,6-Dibromopyridazine Product Documentation." Fluorochem UK. 4
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Google Patents. "WO2022115377A1 - Tricyclic carboxamide derivatives as prmt5 inhibitors." World Intellectual Property Organization. 2
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Google Patents. "WO2022115377A1 - PRMT5 Vulnerability in MTAP Null Tumors." World Intellectual Property Organization. 7
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OChem Incorporation. "Aldehyde Functional Categories - 6-Bromopyridazine-3-carbaldehyde." OChem Catalog. 3
Sources
- 1. 2169110-11-4|6-Bromopyridazine-3-carbaldehyde| Ambeed [ambeed.com]
- 2. WO2022115377A1 - Tricyclic carboxamide derivatives as prmt5 inhibitors - Google Patents [patents.google.com]
- 3. ocheminc.com [ocheminc.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. (6-Bromo-3-pyridazinyl)methanol | Benchchem [benchchem.com]
- 6. (6-Bromo-3-pyridazinyl)methanol | Benchchem [benchchem.com]
- 7. WO2022115377A1 - Tricyclic carboxamide derivatives as prmt5 inhibitors - Google Patents [patents.google.com]
